6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₅H₁₂N₂O₄ and a molecular weight of 284.27 g/mol . Its structure comprises an isoxazolo[5,4-b]pyridine core substituted with a 4-methoxyphenyl group at position 6 and a methyl group at position 3. Key identifiers include the CAS number 938001-71-9, ChemSpider ID 12557330, and MDL number MFCD08558478 .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-8-13-11(15(18)19)7-12(16-14(13)21-17-8)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPROYIKHJBWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoxazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced through a substitution reaction, often using a methoxy-substituted aniline as a starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new treatments for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific chemical functionalities.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring or the isoxazolo-pyridine core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison of Analogs
Key Observations:
Substituent Effects on Molecular Weight :
- Electron-donating groups (e.g., 4-OCH₃) increase molecular weight compared to halogenated analogs (e.g., 2-F or 4-Cl derivatives).
- Bulky substituents (e.g., cyclopropyl in or isopropyl in ) reduce molecular weight due to fewer hydrogen atoms.
Halogens (F, Cl) introduce electron-withdrawing effects, which may stabilize the carboxylic acid moiety and alter pKa .
Synthetic Accessibility: Analogs with cyano or methylthio groups (e.g., 4-amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile) are synthesized via condensation reactions involving aminomalononitrile tosylate (AMNT) . Cyclopropyl and isopropyl derivatives require specialized reagents (e.g., triethyl orthoacetate) for regioselective substitution .
Biological Activity
Overview
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, with CAS number 938001-71-9, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C15H12N2O4, and it has a molecular weight of 284.27 g/mol. This compound is part of a class of isoxazole derivatives known for various pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have investigated the anticancer potential of various isoxazole derivatives, including this compound. The compound's mechanism of action is thought to involve the inhibition of specific enzymes and pathways that promote cancer cell proliferation.
-
In Vitro Studies :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, MTT assays demonstrated significant cytotoxicity against human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cell lines.
- IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be lower than 30 µg/mL for several derivatives in related studies, indicating potent activity against cancer cells .
- Mechanism of Action :
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been explored, particularly in relation to phosphodiesterase (PDE) inhibition.
- PDE Inhibition :
- Phosphodiesterase-4 (PDE4) inhibitors are known to reduce inflammation by increasing cyclic AMP levels within cells. This leads to a decrease in pro-inflammatory cytokine production.
- Compounds similar to this compound have been shown to effectively inhibit PDE4 activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| Anticancer | MTT Assay | LoVo | <30 | |
| Anticancer | MTT Assay | MCF-7 | <30 | |
| Anti-inflammatory | PDE Inhibition | Leukocytes | IC50 = 410 nM |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the efficacy of various isoxazole derivatives, including the target compound, against cancer cell lines. The results indicated that compounds with similar structures exhibited significant inhibition of cell proliferation in vitro. Further investigations into their mechanisms revealed that they could induce apoptosis via mitochondrial pathways. -
Case Study on Anti-inflammatory Effects :
Another study focused on the anti-inflammatory properties of PDE inhibitors derived from similar structures. The study demonstrated that these compounds could significantly reduce inflammation markers in animal models, supporting their potential use in treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key structural features and synthesis pathways for 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid?
- Structural Features : The compound comprises an isoxazolo[5,4-b]pyridine core with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a carboxylic acid at position 3. Its molecular formula is C₁₇H₁₄N₂O₄ , with a molecular weight of 310.31 g/mol .
- Synthesis Pathways : A common route involves:
Condensation : Reacting 4-methoxybenzaldehyde with 2-aminopyridine derivatives to form a Schiff base.
Cyclization : Using reagents like hydroxylamine or acetyl chloride to form the isoxazole ring.
Functionalization : Introducing the methyl group via alkylation and oxidizing the side chain to yield the carboxylic acid .
Q. What purification and characterization methods are recommended for this compound?
- Purification :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) achieve >95% purity .
- Recrystallization : Ethanol/water mixtures (1:3 ratio) yield high-purity crystals .
- Characterization :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 311.3) validates molecular weight .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its kinase inhibition potential?
- Experimental Design :
- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent inhibition studies. Measure IC₅₀ values via fluorescence polarization .
- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating results with kinase inhibition data .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets .
Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved for structural validation?
- Methodology :
2D NMR : Utilize HSQC and HMBC to assign proton-carbon correlations, resolving ambiguities in aromatic regions .
X-ray Crystallography : Grow single crystals (solvent: DMSO/EtOH) to determine absolute configuration and compare with NMR-derived structures .
DFT Calculations : Optimize geometry using Gaussian09 and compare theoretical/experimental spectra to identify discrepancies .
Q. What strategies address inconsistencies in reported biological activity (e.g., varying IC₅₀ values)?
- Root Cause Analysis :
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.8) to minimize variability .
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., demethylated or decarboxylated derivatives) in cell media .
- Validation : Cross-test the compound in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
